molecular formula C11H11NO2S B12324561 1-Methylnaphthalene-2-sulfonamide

1-Methylnaphthalene-2-sulfonamide

Cat. No.: B12324561
M. Wt: 221.28 g/mol
InChI Key: UUVIMXPOJOMKMW-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . The compound is characterized by the presence of a sulfonamide group attached to a naphthalene ring, which is further substituted with a methyl group at the first position.

Preparation Methods

The synthesis of 1-Methylnaphthalene-2-sulfonamide typically involves the reaction of 1-methylnaphthalene with sulfonyl chloride in the presence of a base. This method is effective due to the nucleophilic attack by ammonia, primary or secondary amines on sulfonyl chlorides . Another efficient method involves the use of sodium sulfinates and amines, mediated by ammonium iodide, which provides a general and environmentally friendly access to sulfonamide compounds . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Methylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfonic acids, amines, and various substituted naphthalenes.

Scientific Research Applications

1-Methylnaphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

1-Methylnaphthalene-2-sulfonamide can be compared with other sulfonamide derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which can influence its reactivity and biological activity. Similar compounds include other naphthalene sulfonamides and sulfonimidates .

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

1-methylnaphthalene-2-sulfonamide

InChI

InChI=1S/C11H11NO2S/c1-8-10-5-3-2-4-9(10)6-7-11(8)15(12,13)14/h2-7H,1H3,(H2,12,13,14)

InChI Key

UUVIMXPOJOMKMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)N

Origin of Product

United States

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